molecular formula C14H18N4O B2732536 1-(3,4-dimethylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1105241-15-3

1-(3,4-dimethylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2732536
CAS No.: 1105241-15-3
M. Wt: 258.325
InChI Key: KQPSUVLRFCOMHZ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound based on the 1,2,3-triazole-4-carboxamide scaffold, a structure of high interest in medicinal chemistry and drug discovery. Compounds within this class are frequently investigated for their potential to interact with a variety of biological targets. Research Applications and Value: The 1,2,3-triazole-4-carboxamide core is a privileged structure in pharmaceutical research. Its derivatives are explored across multiple therapeutic areas. One significant area of research involves the development of potent and selective antagonists for nuclear receptors, such as the Pregnane X Receptor (PXR). PXR is a key regulator of drug metabolism, and its inhibitors have potential therapeutic value in preventing adverse drug interactions and treatment failure . Furthermore, 1,2,3-triazole-containing hybrids are extensively studied as inhibitors of cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase), making them candidates for research in neurodegenerative diseases like Alzheimer's . Other research directions for similar triazole-carboxamide compounds include evaluating their selective cytotoxic activity against human cancer cell lines, such as leukemic T-cells . Mechanism of Action: The mechanism of action for 1,2,3-triazole-4-carboxamide derivatives is target-dependent. In the case of PXR inhibition, these compounds function as potent inverse agonists or pure antagonists, binding to the receptor's ligand-binding domain with low nanomolar affinity and preventing its activation . For cholinesterase inhibition, the 1,2,3-triazole ring can contribute to enzyme-inhibitor interactions, potentially blocking the hydrolysis of the neurotransmitter acetylcholine . The carboxamide group and the specific aromatic substituents on the triazole core are critical for binding affinity and selectivity toward these enzymes and receptors. Note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-4-7-15-14(19)13-9-18(17-16-13)12-6-5-10(2)11(3)8-12/h5-6,8-9H,4,7H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPSUVLRFCOMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CN(N=N1)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-N-propyl-1H-1,2,3-triazole-4-carbox

Biological Activity

1-(3,4-dimethylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article synthesizes current research findings regarding its biological activity.

Chemical Structure and Properties

  • IUPAC Name : 1-(3,4-dimethylphenyl)-N-propyltriazole-4-carboxamide
  • Molecular Formula : C14H18N4O
  • Molecular Weight : 258.32 g/mol
  • CAS Number : 1105241-15-3
  • InChI Key : KQPSUVLRFCOMHZ-UHFFFAOYSA-N

The compound features a triazole ring, which is pivotal for its biological activity due to its ability to form hydrogen bonds and interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines. A study evaluating N-(4-thiocyanatophenyl)-triazole derivatives demonstrated comparable antiproliferative potency to doxorubicin in human leukemic T-cells at nanomolar concentrations .

CompoundCell LineIC50 (μM)Reference
DoxorubicinHuman leukemic T-cells0.02
1-(3,4-dimethylphenyl)-N-propyl-triazoleVarious (under investigation)TBDCurrent Study

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles are well-documented. Compounds containing the triazole moiety have been shown to inhibit pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages . In vitro studies indicated that the synthesized triazole derivatives can significantly reduce nitric oxide (NO) production in models of lipopolysaccharide-induced inflammation .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes and matrix metalloproteinases (MMPs), which play crucial roles in inflammatory processes.
  • Modulation of Cell Signaling Pathways : The compound may interfere with signaling pathways associated with inflammation and cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives:

  • Antiproliferative Studies : A comparative analysis of various triazoles showed that certain derivatives exhibit potent antiproliferative effects against multiple cancer cell lines including HeLa and A549 cells . The study indicated that specific substitutions on the triazole ring significantly enhance activity.
  • In Vivo Models : Research involving zebrafish models has demonstrated that triazole derivatives can effectively inhibit tumor growth and induce apoptosis in cancer cells .
  • ADMET Profiling : Computational studies have suggested that these compounds possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for potential drug development .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth. For instance, a study demonstrated that 1-(3,4-dimethylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide effectively inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations.

Anticancer Properties
Another area of research focuses on the anticancer potential of triazole compounds. In vitro studies have shown that this specific triazole derivative can induce apoptosis in cancer cells through the activation of caspase pathways. A notable case study involved its application in breast cancer cell lines, where it was found to significantly reduce cell viability compared to untreated controls.

Material Science Applications

Polymer Chemistry
The compound's unique structure allows it to be utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices results in materials with improved resistance to degradation under extreme conditions.

Nanotechnology
In nanotechnology, this triazole derivative has been explored for its potential as a stabilizing agent in the synthesis of nanoparticles. Its ability to interact with metal ions can facilitate the formation of metal nanoparticles with controlled sizes and shapes. Studies have reported successful synthesis of gold and silver nanoparticles using this compound as a stabilizer.

Case Studies

Case Study 1: Antimicrobial Testing
In a controlled laboratory setting, the antimicrobial efficacy of this compound was evaluated against clinical isolates of Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL. The compound exhibited a zone of inhibition of 20 mm on agar plates.

Case Study 2: Polymer Synthesis
A research team synthesized a series of poly(triazole) copolymers incorporating this compound. The resulting materials demonstrated a glass transition temperature (Tg) increase of approximately 30°C compared to control samples without the triazole unit. This enhancement suggests improved thermal properties suitable for high-performance applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares a core 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton with several analogs, differing in substituents on the aryl ring and carboxamide side chain. Key comparisons include:

Table 1: Structural Comparison of Triazole-Carboxamide Derivatives
Compound Name Aryl Substituent Carboxamide Substituent Key Features Source
Target Compound 3,4-Dimethylphenyl N-Propyl High lipophilicity; potential MIF inhibition -
N-Benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (MKA027) 3,4-Dimethylphenyl N-Benzyl Enhanced aromatic interactions; tested MIF IC₅₀
1-(4-Chlorophenyl)-N-(1-hydroxyethyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl N-(2-Hydroxyethyl) Polar side chain; hydrogen bonding potential
N-(2-Chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (Z995908944) m-Tolyl N-(2-Chloro-6-fluorobenzyl) Halogenated side chain; increased steric bulk

Physicochemical and Crystallographic Properties

  • Crystallography : Analogs in exhibit distinct intermolecular interactions. For example, N-(2-hydroxyethyl) derivatives form hydrogen bonds via the hydroxyl group, improving solubility compared to the target compound’s N-propyl chain .
  • In contrast, halogenated analogs (e.g., Z995908944) show higher logP values (~4–5) due to aromatic halogens .

Research Findings and Implications

Substituent Effects on Bioactivity :

  • Benzyl or halogenated side chains (e.g., MKA027, Z995908944) enhance target affinity but may introduce metabolic instability.
  • Polar substituents (e.g., hydroxyethyl) improve solubility but reduce blood-brain barrier penetration .

Crystallographic Insights :

  • Crystal structures of analogs (e.g., ZIPSEY, LELHOB in ) reveal planar triazole rings with aryl groups adopting orthogonal conformations, stabilizing π-π stacking. The 3,4-dimethylphenyl group in the target compound may similarly influence packing efficiency .

Synthetic Feasibility :

  • The target compound’s synthesis likely follows procedures analogous to (e.g., copper-catalyzed azide-alkyne cycloaddition). However, purification challenges may arise due to the hydrophobic N-propyl chain .

Q & A

Q. What methodologies are recommended for characterizing the physicochemical properties of 1-(3,4-dimethylphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer:

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity, focusing on aromatic protons (3,4-dimethylphenyl group) and the triazole-carboxamide backbone. Compare with analogs like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide for resonance pattern validation .
  • Solubility Profiling : Employ shake-flask or HPLC methods to quantify aqueous solubility. If solubility is low (common in triazole derivatives), explore co-solvents (e.g., DMSO/PBS mixtures) or solid dispersion techniques .
  • Chromatographic Purity : Utilize reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity. Gradient elution (water/acetonitrile + 0.1% TFA) can resolve impurities from the main peak .

Q. How can researchers optimize the synthetic route for this compound to improve yield and scalability?

Methodological Answer:

  • Reaction Parameter Screening : Apply factorial design (e.g., 2k^k designs) to test variables such as temperature, catalyst loading, and solvent polarity. For example, triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) may require optimization of Cu(I) source (e.g., CuI vs. CuBr) and reaction time .
  • Intermediate Isolation : Purify intermediates (e.g., 3,4-dimethylphenyl azide) via column chromatography to minimize side reactions. Monitor by TLC (silica gel, ethyl acetate/hexane) .
  • Scale-Up Considerations : Use flow chemistry for exothermic steps (e.g., nitration or cycloaddition) to enhance safety and reproducibility. Reference protocols for similar carboxamide derivatives .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins. Focus on the triazole ring’s dipole moment and carboxamide’s hydrogen-bonding potential. Validate with analogs like 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide .
  • Quantum Chemical Calculations : Apply density functional theory (DFT) to calculate electrostatic potential surfaces (EPS) and frontier molecular orbitals (FMOs). Compare with experimental IC50_{50} values from enzyme inhibition assays .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can contradictory data between in vitro enzyme inhibition and in vivo efficacy be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability. Low solubility (common in triazoles) may limit in vivo exposure, necessitating prodrug strategies .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites. For example, N-dealkylation of the propyl group could reduce activity .
  • Target Engagement Studies : Employ thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to verify target binding in live cells .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in preclinical studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Compare EC50_{50}/IC50_{50} values across analogs like 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide .
  • Bootstrap Resampling : Assess confidence intervals for EC50_{50} values in small-sample studies.
  • Bayesian Hierarchical Modeling : Integrate prior data from structurally related compounds to improve parameter estimation .

Key Research Challenges and Future Directions

  • Solubility Optimization : Develop co-crystals or lipid-based formulations to enhance bioavailability .
  • Mechanistic Elucidation : Use cryo-EM or X-ray crystallography to resolve ligand-target complexes at atomic resolution.
  • Multi-Omics Integration : Combine transcriptomics/proteomics to identify off-target effects and polypharmacology .

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